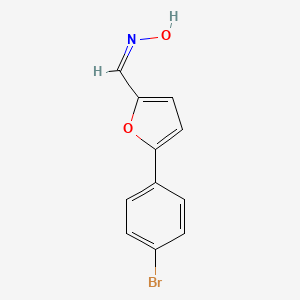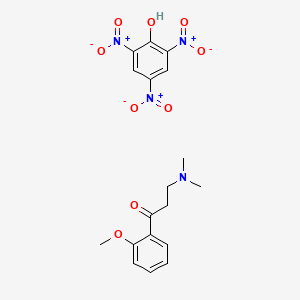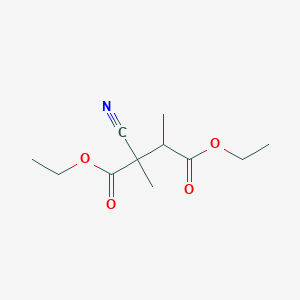
N,N-Bis-(2-salicylideneaminoethyl)-aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-双-(2-水杨醛亚胺乙基)-苯胺是一种席夫碱配体,以其形成与各种金属离子稳定络合物的能力而闻名。该化合物以其六齿性质为特征,使其能够通过多个供体原子与金属离子配位。由于其独特的结构和电子性质,它在配位化学和催化领域引起了极大的兴趣。
准备方法
合成路线和反应条件
N,N-双-(2-水杨醛亚胺乙基)-苯胺的合成通常涉及水杨醛与N,N-双(2-氨基乙基)苯胺之间的缩合反应。该反应通常在乙醇或甲醇等有机溶剂中回流条件下进行。然后,通过重结晶或柱色谱法纯化得到的席夫碱配体。
工业生产方法
虽然N,N-双-(2-水杨醛亚胺乙基)-苯胺的具体工业生产方法没有得到充分的记录,但一般方法涉及扩大实验室合成程序。这包括优化反应条件、溶剂选择和纯化技术,以确保最终产品的产率高和纯度高。
化学反应分析
反应类型
N,N-双-(2-水杨醛亚胺乙基)-苯胺经历各种化学反应,包括:
络合: 与铜、镍和锌等金属离子形成稳定的络合物。
氧化: 可以被氧化形成醌衍生物。
还原: 还原反应可以导致胺衍生物的形成。
取代: 取代反应可以在芳环或亚胺氮上发生。
常用试剂和条件
络合: 金属盐(例如,氯化铜(II)、乙酸镍(II)),在合适的溶剂(例如,乙醇、甲醇)存在下。
氧化: 氧化剂,如过氧化氢或高锰酸钾。
还原: 还原剂,如硼氢化钠或氢化铝锂。
取代: 亲电试剂,如卤素或烷基化试剂。
主要形成的产物
络合: 具有不同配位几何形状的金属-配体络合物。
氧化: 醌衍生物。
还原: 胺衍生物。
取代: 取代的芳族或亚胺化合物。
科学研究应用
N,N-双-(2-水杨醛亚胺乙基)-苯胺在科学研究中有着广泛的应用,包括:
化学: 在配位化学中用作配体,以研究金属-配体相互作用和催化作用。
生物学: 研究其作为生物系统中螯合剂的潜力。
医学: 探索其潜在的治疗应用,包括抗菌和抗癌活性。
工业: 用于开发具有特定电子特性的传感器、催化剂和材料。
作用机理
N,N-双-(2-水杨醛亚胺乙基)-苯胺的作用机制主要涉及其通过供体原子与金属离子配位的能力。这种配位可以影响金属中心的电子性质,从而导致各种催化和生物活性。所涉及的分子靶标和途径取决于特定的金属离子和应用的背景。
作用机制
The mechanism of action of N,N-Bis-(2-salicylideneaminoethyl)-aniline primarily involves its ability to coordinate with metal ions through its donor atoms. This coordination can influence the electronic properties of the metal center, leading to various catalytic and biological activities. The molecular targets and pathways involved depend on the specific metal ion and the context of the application.
相似化合物的比较
类似化合物
- N,N-双-(2-水杨醛亚胺乙基)-乙二胺
- N,N-双-(2-水杨醛亚胺乙基)-哌嗪
- N,N-双-(2-水杨醛亚胺乙基)-二乙烯三胺
独特性
N,N-双-(2-水杨醛亚胺乙基)-苯胺由于其特定的结构特征而独一无二,例如苯胺和水杨醛部分的存在,这些部分提供了独特的电子和空间性质。这些特征使其能够与各种金属离子形成稳定的络合物,并表现出多样化的化学反应性和应用。
属性
CAS 编号 |
52761-19-0 |
|---|---|
分子式 |
C24H25N3O2 |
分子量 |
387.5 g/mol |
IUPAC 名称 |
2-[2-[N-[2-[(2-hydroxyphenyl)methylideneamino]ethyl]anilino]ethyliminomethyl]phenol |
InChI |
InChI=1S/C24H25N3O2/c28-23-12-6-4-8-20(23)18-25-14-16-27(22-10-2-1-3-11-22)17-15-26-19-21-9-5-7-13-24(21)29/h1-13,18-19,28-29H,14-17H2 |
InChI 键 |
KRFPKOOMJXCUCZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(CCN=CC2=CC=CC=C2O)CCN=CC3=CC=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-3-Hexyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11961807.png)
![[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11961813.png)
![N,N'-hexane-1,6-diylbis[3-(ethenylsulfonyl)propanamide]](/img/structure/B11961821.png)


![[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]acetic acid](/img/structure/B11961829.png)
![2-{[(3,4-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11961830.png)
![(2E)-N-[1-butyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-3-phenyl-2-propenamide](/img/structure/B11961846.png)
![disodium 5-((E)-{4'-[(E)-(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-2-hydroxybenzoate](/img/structure/B11961851.png)
![9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione](/img/structure/B11961864.png)



